molecular formula C4H7NaO4 B043044 Sodium 2-(2-hydroxyethoxy)acetate CAS No. 142047-97-0

Sodium 2-(2-hydroxyethoxy)acetate

Cat. No.: B043044
CAS No.: 142047-97-0
M. Wt: 142.09 g/mol
InChI Key: CEAQLKGSEMCNNR-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Sodium 2-(2-hydroxyethoxy)acetate is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it can interact with water due to its solubility , but the exact interactions with its targets and the resulting changes are not clearly defined

Biochemical Pathways

It’s known that the compound can interact with water , but the downstream effects of this interaction on various biochemical pathways are not well-understood

Pharmacokinetics

It’s known that the compound is soluble in water at room temperature

Result of Action

It’s known that the compound can interact with water , but the specific molecular and cellular effects of this interaction are not clearly defined

Action Environment

This compound is soluble in water at room temperature, can absorb moisture, and gradually decomposes in air . It is stable under acidic conditions but decomposes under alkaline conditions . These properties suggest that environmental factors such as pH, temperature, and humidity can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-(2-hydroxyethoxy)acetate can be synthesized through the reaction of 2-bromoethyl acetate with ethylene glycol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt[3][3].

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of ethylene glycol with acetic acid, followed by neutralization with sodium hydroxide. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(2-hydroxyethoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(2-hydroxyethoxy)acetate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Sodium 2-(2-hydroxyethoxy)acetate is unique due to its dual functional groups (hydroxyl and carboxylate), which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it particularly useful in complex organic syntheses and industrial applications.

Biological Activity

Sodium 2-(2-hydroxyethoxy)acetate (NaHEAA) is a sodium salt derived from 2-(2-hydroxyethoxy)acetic acid, with a molecular formula of C₄H₉NaO₃ and a molar mass of approximately 142.09 g/mol. This compound exhibits various biological activities, making it a subject of interest in multiple fields, including biomedical applications, environmental science, and chemical synthesis.

NaHEAA appears as a white crystalline solid that is soluble in water. It can be synthesized through the reaction of 2-bromoacetic acid ethyl ester with hydroxyethoxyethanol. The synthesis process involves multiple steps, including refluxing and purification to yield a product with high purity suitable for various applications.

Drug Delivery Systems

One of the most notable biological activities of NaHEAA is its potential role in drug delivery systems. Research indicates that the ethylene glycol moiety in its structure enhances cellular penetration, which may improve the efficacy of therapeutic agents when conjugated with this compound. This property is particularly valuable in enhancing bioavailability for hydrophilic drugs.

  • Mechanism : The compound's ability to interact favorably with lipid membranes could alter membrane fluidity or permeability, facilitating increased drug uptake by cells.

Cytotoxicity and Biocompatibility

NaHEAA has been evaluated for its cytotoxicity and biocompatibility in various studies. It has demonstrated low toxicity profiles, making it suitable for applications in biomedical fields. For instance:

  • Acute Toxicity : In acute dermal toxicity studies, NaHEAA exhibited an LD50 greater than 2000 mg/kg bw, indicating low toxicity .
  • Skin Irritation : In vitro tests showed that NaHEAA was non-irritating at concentrations up to 100% .
  • Phototoxicity : No phototoxic effects were observed in relevant assays .

These findings support its potential use as a safe excipient in pharmaceutical formulations.

Applications in Environmental Science

NaHEAA has also been explored for its environmental applications, particularly in wastewater treatment. It has been utilized in the synthesis of hydrogels designed for the efficient adsorption of heavy metals such as Cu(II) from contaminated water sources. The hydrogel's performance was characterized by:

  • Swelling Behavior : Demonstrated good swelling properties, enhancing its capacity to adsorb pollutants.
  • Desorption and Reuse : Exhibited effective desorption behavior, allowing for the reuse of the hydrogel after heavy metal removal.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of NaHEAA compared to similar compounds:

Compound NameMolecular FormulaKey Characteristics
Sodium AcetateC₂H₃NaO₂Common buffer; used extensively in biochemistry.
Ethylene Glycol AcetateC₄H₈O₄Solvent properties; used in industrial applications.
Triethylene Glycol AcetateC₈H₁₈O₄Used as a plasticizer; enhances flexibility in polymers.
This compoundC₄H₉NaO₃Unique hydrophilic properties; potential in drug delivery and environmental applications.

Case Studies and Research Findings

Recent studies have highlighted the biological activity and applications of NaHEAA:

  • Enhancement of Drug Delivery : A study demonstrated that conjugation of drugs with NaHEAA significantly increased their cellular uptake compared to unmodified drugs, indicating its potential as a drug delivery enhancer.
  • Environmental Remediation : Research on hydrogels incorporating NaHEAA showed effective removal rates for Cu(II), with regeneration capabilities that make it economically viable for wastewater treatment processes.
  • Toxicological Assessments : Comprehensive toxicological evaluations revealed that NaHEAA is non-irritating and exhibits low systemic toxicity, supporting its use in consumer products and pharmaceuticals .

Properties

IUPAC Name

sodium;2-(2-hydroxyethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAQLKGSEMCNNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142047-97-0
Record name sodium 2-(2-hydroxyethoxy)acetate
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